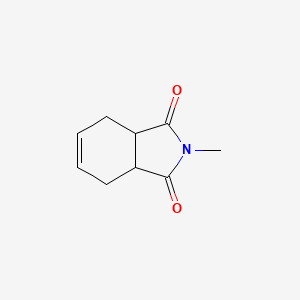

1,2,3,6-Tetrahydro-N-methylphthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFTWHXBZBAYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CC=CCC2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942289 | |

| Record name | 2-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2021-21-8 | |

| Record name | 3a,4,7,7a-Tetrahydro-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2021-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexene-1,2-dicarboximide, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-N-methylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1,2,3,6 Tetrahydro N Methylphthalimide Systems

Photochemical Transformations

The phthalimide (B116566) chromophore, even in its partially saturated form, is a focal point for a variety of photochemical reactions. acs.org These transformations are typically initiated by the absorption of UV light, leading to excited singlet and triplet states that can engage in several reaction pathways, including electron transfer, reduction, and cycloaddition. acs.org

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process that often initiates the photochemical transformations of phthalimide systems. researchgate.net Upon excitation, the phthalimide moiety can act as an electron acceptor, particularly from electron-rich species. In systems analogous to 1,2,3,6-Tetrahydro-N-methylphthalimide, the triplet excited state of the imide engages in an electron transfer with a suitable donor, such as an alkene. organic-chemistry.org This process generates a radical ion pair, which is a key intermediate for subsequent reactions.

For instance, in the photoreaction between N-(ω-hydroxyalkyl)-4,5,6,7-tetrachlorophthalimides and alkenes, the process is initiated by a PET from the alkene to the triplet-excited phthalimide. organic-chemistry.org This is followed by a regioselective trapping of the resulting alkene radical cation by the tethered hydroxyl group, leading to the formation of a triplet 1,n-biradical intermediate. organic-chemistry.org This biradical then undergoes intersystem crossing (ISC) before collapsing to form various cyclized products. organic-chemistry.org The efficiency and pathway of the PET process are influenced by factors such as the oxidation potential of the electron donor and the solvent polarity.

In a different context, the photoexcitation of 6-thioguanine, a nucleobase analog, in the presence of tryptophan triggers a PET from tryptophan to the triplet excited state of 6-thioguanine. researchgate.net This creates a radical ion pair, TrpH•+ and 6-TG•-, which subsequently leads to a covalent cross-linking product. researchgate.net While the specific substrates differ, the underlying principle of PET involving an excited state acceptor and a ground state donor provides a mechanistic framework applicable to this compound systems.

Photoreduction and Decarboxylative Cyclization Reactions

Photoreduction of the imide carbonyl groups is a common reaction pathway for N-alkylphthalimides. When N-alkylphthalimides are irradiated in the presence of a hydrogen donor, such as an alcohol, reduction products are formed. acs.org More advanced applications of this reactivity are seen in decarboxylative cyclization reactions, which utilize alkyl N-hydroxyphthalimide (NHP) esters as radical precursors under photoredox catalysis. organic-chemistry.org

A notable example is the photocatalytic decarboxylative cyclization of 1,6-enynes or N-methacryloyl-2-phenylbenzoimidazoles. acs.org This process can be efficiently achieved using a simple KI/PPh₃ redox catalyst system, avoiding the need for transition metals or dyes. acs.org Similarly, a photocatalytic decarboxylative [2 + 2 + m] cyclization of 1,7-enynes with alkyl NHP esters has been developed using tricyclohexylphosphine (B42057) and potassium iodide as redox catalysts. organic-chemistry.org This method allows for the construction of complex polycyclic compounds through a cascade of radical addition, C-H functionalization, and cyclization under mild conditions. organic-chemistry.org

Table 1: Examples of Photocatalytic Decarboxylative Cyclization Reactions

| Reactants | Catalyst System | Key Transformation Steps | Product Type |

|---|---|---|---|

| 1,6-enynes and N-hydroxyphthalimide esters | KI/PPh₃ | Decarboxylation, radical addition, 5-exo-dig cyclization, 1,n-H shift, 5-endo-trig cyclization | Indene-containing polycyclics |

| 1,7-enynes and alkyl N-hydroxyphthalimide esters | Tricyclohexylphosphine/KI | Decarbonylation, radical addition, C-H functionalization, cyclization | Functional polycyclic compounds |

Photocycloaddition and Photoaddition Reactions with Unsaturated Substrates

Phthalimides are known to undergo various photocycloaddition reactions with unsaturated compounds like alkenes. acs.org The specific outcome of the reaction, whether it proceeds via a cycloaddition or a PET mechanism, often depends on the electronic properties of the alkene. acs.org Electron-donating substituents on the alkene favor a PET pathway, while other alkenes may lead to cycloaddition products. acs.org

A common mode of reaction is the [π2 + σ2] cycloaddition involving the C(O)−N bond of the imide and an alkene, which results in the formation of benzazepinedione derivatives. acs.org In contrast, studies on N-methyl(thiophthalimide) have shown that irradiation with alkenes leads to reaction at the thiocarbonyl group instead of the carbonyl group. mdpi.com The products include [2 + 2] cycloadducts (isoindole-1-spiro-2′-thietanes) and are consistent with a mechanism involving a 1,4-biradical intermediate. mdpi.com This highlights how modification of the chromophore can significantly alter the reaction pathway. While direct examples for this compound are scarce, the reactivity of the parent N-methylphthalimide suggests a potential for similar cycloaddition reactions, likely influenced by the steric and electronic effects of the tetrahydro-ring.

Intramolecular Photoreactions Leading to Novel Heterocyclic Systems

Intramolecular photoreactions of substituted phthalimides provide a powerful tool for the synthesis of novel and complex heterocyclic systems. These reactions often proceed through intramolecular PET followed by cyclization.

For example, the photolysis of N-(selenomethyl)alkyl-phthalimides proceeds via direct or sensitized excitation, followed by an intramolecular electron transfer from the selenium atom to the phthalimide moiety. rsc.org This generates a biradical which can then cyclize to form N,Se-heterocyclic systems. rsc.org The competition between different cyclization pathways is dependent on the length of the alkyl chain separating the phthalimide and the selenium atom. rsc.org

A different strategy involves the intermolecular photoreaction of N-(ω-hydroxyalkyl)tetrachlorophthalimides with alkenes, which ultimately leads to the formation of medium-to-large ring N,O-heterocycles through a tandem reaction sequence. organic-chemistry.org This process demonstrates how intermolecular initiation can lead to intramolecular cyclization, furnishing complex polycyclic heterocyclic products with high regio- and diastereoselectivity. organic-chemistry.org

Table 2: Intramolecular Photoreactions for Heterocycle Synthesis

| Starting Material | Key Intermediate | Product Type | Reference |

|---|---|---|---|

| N-(selenomethyl)alkyl-phthalimides | Biradical (from intramolecular ET) | N,Se-heterocyclic systems | rsc.org |

| N-(ω-hydroxyalkyl)tetrachlorophthalimides + Alkenes | Triplet 1,n-biradical (from intermolecular ET and trapping) | Polycyclic N,O-containing medium to large rings | organic-chemistry.org |

Electrocatalytic and Redox Chemistry

The electrochemical behavior of systems containing the imide functionality offers alternative pathways for controlled transformations, particularly reduction.

Selective Electroreduction Processes

The electrochemical reduction of cyclic imides, a category that includes derivatives of this compound, has been developed as a practical method for the synthesis of hydroxylactams and lactams. acs.orgorganic-chemistry.org This transformation can be achieved with high selectivity in a simple undivided cell using carbon electrodes at room temperature. acs.orgorganic-chemistry.org

The process is controllable, with the product outcome—either the hydroxylactam (single reduction of one carbonyl) or the lactam (reduction of one carbonyl to a methylene (B1212753) group)—being tuned by adjusting the electric current and reaction time. acs.org A study on a range of cyclic imides, including N-phenylphthalimide, demonstrated broad substrate scope and high tolerance for other functional groups that might be sensitive to conventional chemical reduction. acs.org

Mechanistic investigations suggest that the reaction proceeds through a radical process. organic-chemistry.org The presence of an amine, such as diisopropylamine (B44863) (i-Pr₂NH), is crucial, as it is believed to generate α-aminoalkyl radicals that act as the key reducing species. acs.org This electrochemical approach represents a green and efficient alternative to traditional chemical reductants for the selective cleavage of the C=O bond within the imide group. acs.orgorganic-chemistry.org

Table 3: Controllable Electroreduction of Cyclic Imides

| Substrate Class | Reaction Conditions | Product(s) | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| N-substituted cyclic imides | Undivided cell, carbon electrodes, i-Pr₂NH, constant current | Hydroxylactams and/or Lactams | Generation of α-aminoalkyl radicals | acs.org |

Analysis of

Following a comprehensive review of available scientific literature, it has been determined that specific experimental data and detailed research findings on the chemical reactivity and transformation pathways of This compound are not extensively documented within the public domain. The provided outline focuses on highly specific areas of chemical behavior, including electrochemical properties, specific electrophilic and nucleophilic reactions, and mechanistic studies.

The conducted searches yielded information on related but structurally distinct compounds, primarily the aromatic analog, N-methylphthalimide , and the parent imide, 1,2,3,6-Tetrahydrophthalimide (B42971) . While these molecules share some structural similarities, their chemical reactivity, particularly concerning the cyclohexene (B86901) ring and the aromatic phthalimide system, differs significantly. Therefore, extrapolating data from these analogs would be scientifically inaccurate for the specified compound.

For instance, research on the nitration of N-methylphthalimide details the regioselectivity on an aromatic ring, a reaction type that is not directly comparable to the potential reactions on the unsaturated cyclohexene ring of this compound. google.comgoogle.com Similarly, while general principles of reactivity for related structures exist, specific studies detailing the redox potentials, tautomerism, or reactions at the carbonyl centers for this compound itself are not available in the searched resources.

Consequently, it is not possible to provide a scientifically accurate and validated article that strictly adheres to the requested outline for the target compound, this compound, due to the absence of specific research data in these areas.

Advanced Spectroscopic and Analytical Methodologies in the Study of 1,2,3,6 Tetrahydro N Methylphthalimide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1,2,3,6-Tetrahydro-N-methylphthalimide. wpmucdn.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of individual atoms. For this compound, the ¹H NMR spectrum would feature distinct signals for the N-methyl protons, the allylic protons, the vinylic protons, and the methine protons adjacent to the imide carbonyls. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the methyl carbon, the different sp² and sp³ carbons of the cyclohexene (B86901) ring, and the carbonyl carbons of the imide group.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, mapping the coupling between the vinylic and allylic protons in the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning each carbon signal to its attached proton(s).

Beyond static structural analysis, NMR is a non-invasive tool perfect for monitoring the progress of chemical reactions in real-time. nih.gov By acquiring a series of 1D ¹H NMR spectra at regular intervals, the consumption of reactants and the formation of this compound can be quantified by integrating characteristic signals. jhu.edu This approach, often facilitated by stopped-flow NMR systems, allows for the determination of reaction kinetics and the identification of any transient intermediates. rsc.orguniv-nantes.fr

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

|---|---|---|---|

| N-CH₃ | ~2.9 | ~24 | Carbonyl (C=O) |

| CH (Imide) | ~3.1 | ~40 | Carbonyl (C=O), Vinylic CH |

| CH₂ (Allylic) | ~2.4 | ~25 | Vinylic CH, Imide CH |

| CH (Vinylic) | ~5.9 | ~125 | Imide CH, Allylic CH₂ |

Mass Spectrometry (MS) for Fragmentation Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a vital tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula for this compound is C₉H₁₁NO₂. chembk.com

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. uci.edu For C₉H₁₁NO₂, the calculated monoisotopic mass is 165.07898 Da. An experimental HRMS value within a narrow tolerance (typically <5 ppm) of this calculated value provides strong evidence for the compound's molecular formula. littlemsandsailing.com

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions and study their fragmentation patterns. xml-journal.net The resulting mass spectrum reveals characteristic fragments that offer structural clues. For this compound, key fragmentation pathways would likely include:

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclohexene systems, which would lead to the loss of butadiene (C₄H₆, 54 Da) and the formation of an N-methylmaleimide fragment ion.

Loss of methyl group: Cleavage of the N-methyl bond to generate an [M-15]⁺ ion.

Cleavage of the imide ring: Loss of carbon monoxide (CO, 28 Da) or other parts of the imide structure. nih.govnih.gov

Tandem mass spectrometry (MS/MS) can be employed to isolate a specific parent ion and fragment it further, providing more detailed structural information and helping to propose and confirm fragmentation mechanisms. nih.govnih.gov

Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Formula of Fragment | Proposed Identity/Loss |

|---|---|---|

| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion [M]⁺ |

| 150 | [C₈H₈NO₂]⁺ | Loss of methyl radical (•CH₃) |

| 111 | [C₅H₅NO₂]⁺ | Fragment from retro-Diels-Alder reaction (N-methylmaleimide) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorptions include:

Imide C=O Stretching: The imide group typically shows two strong absorption bands due to symmetric and asymmetric stretching of the carbonyls, expected in the region of 1700-1780 cm⁻¹. chemicalbook.com

Olefinic C=C Stretching: A medium intensity band around 1640-1680 cm⁻¹ indicates the carbon-carbon double bond in the cyclohexene ring. libretexts.org

C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of the vinylic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds. masterorganicchemistry.com

C-N Stretching: This vibration typically appears in the 1300-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound—the carbon-carbon double bond and the imide group—are expected to give rise to specific absorptions. The imide group can undergo n → π* and π → π* transitions. The C=C double bond will also exhibit a π → π* transition. The resulting spectrum can be used for quantitative analysis and to study conjugation effects.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Imide Carbonyl (C=O) | Asymmetric stretch | ~1770 | Strong |

| Imide Carbonyl (C=O) | Symmetric stretch | ~1700 | Strong |

| Alkene (C=C) | Stretch | ~1650 | Medium-Weak |

| Vinylic C-H | Stretch | ~3030 | Medium |

Time-Resolved Spectroscopic Techniques for Kinetic and Thermodynamic Parameter Determination

Time-resolved spectroscopic techniques are essential for studying the dynamics of chemical reactions involving this compound. These methods allow for the monitoring of species concentrations as a function of time, from which kinetic parameters like rate constants and activation energies can be derived.

For instance, the synthesis of this compound, often via a Diels-Alder reaction followed by N-methylation, can be monitored. By using a technique like stopped-flow UV-Vis spectroscopy, the change in absorbance of a chromophore in either a reactant or the product can be tracked on a millisecond timescale. The resulting data can be fitted to appropriate rate laws to determine the reaction order and rate constant.

Similarly, time-resolved NMR experiments can follow the reaction directly in the NMR tube, providing detailed structural information on all species present as the reaction progresses. nih.gov From temperature-dependent kinetic studies, thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated using the Eyring equation, offering deeper insight into the reaction mechanism. mdpi.com

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both analysis and purification. For a moderately polar compound like this compound, reversed-phase HPLC is highly effective. A C18 or similar non-polar stationary phase is typically used with a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol. sielc.com The purity of a sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net

Gas Chromatography (GC): Given its likely volatility, GC is also a suitable method for purity analysis. A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) would be used. dea.gov When coupled with a mass spectrometer (GC-MS), it provides separation and structural identification simultaneously.

Thin-Layer Chromatography (TLC): TLC is a quick, inexpensive method used to monitor the progress of a reaction and to determine appropriate conditions for column chromatography purification.

Column Chromatography: For preparative scale purification, silica (B1680970) gel column chromatography is commonly used, employing a solvent system (e.g., a mixture of hexanes and ethyl acetate) optimized by TLC to effectively separate the desired product from starting materials and byproducts.

Summary of Chromatographic Methods for this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | Purity Assessment, Quantitative Analysis |

| GC | 5% Phenyl Polysiloxane | Helium (Carrier Gas) | Purity Assessment, Separation of Volatile Impurities |

Theoretical and Computational Chemistry of 1,2,3,6 Tetrahydro N Methylphthalimide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. researchgate.netnih.gov This method is employed to optimize molecular geometries and calculate various properties, including energy levels and vibrational frequencies. researchgate.netnih.gov For N-methylphthalimide, the aromatic analogue of the title compound, DFT calculations have been utilized to estimate structural parameters. researchgate.net By applying DFT, a detailed picture of the electron distribution and energy landscape of 1,2,3,6-Tetrahydro-N-methylphthalimide can be constructed, providing a foundation for understanding its chemical behavior.

The electronic characteristics of a molecule are fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. ijarset.comedu.krd

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small energy gap generally signifies high chemical reactivity, low kinetic stability, and higher polarizability, as electrons can be more easily excited to a higher energy state. edu.krdresearchgate.netresearchgate.net

From the HOMO and LUMO energies, global chemical reactivity descriptors can be calculated. Chemical hardness (η) and its inverse, softness (S), are determined by the following equations:

Hardness (η) = (ELUMO - EHOMO) / 2 researchgate.net

Softness (S) = 1 / η researchgate.net

A "hard" molecule has a large HOMO-LUMO gap, indicating lower reactivity, while a "soft" molecule has a small gap and is more reactive. edu.krd Other descriptors, such as electronegativity (χ) and the electrophilicity index (ω), further quantify a molecule's reactivity. ijarset.comirjweb.com

While specific DFT calculations for this compound are not available in the cited literature, a hypothetical data table illustrates the typical results from such an analysis.

| Parameter | Symbol | Hypothetical Value (eV) | Implication |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | Moderate kinetic stability and reactivity |

| Chemical Hardness | η | 2.65 | Relatively "hard" molecule, less reactive |

| Chemical Softness | S | 0.38 | Lower tendency to react |

| Electronegativity | χ | 4.15 | Ability to attract electrons |

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting and understanding a molecule's reactive behavior. researchgate.net It is plotted onto the molecule's electron density surface, creating a color-coded map that reveals the charge distribution. researchgate.net The MESP is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com

Different colors on the MESP map represent different electrostatic potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack and often correspond to lone pairs on heteroatoms. mdpi.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MESP analysis would likely show significant negative potential (red) around the two carbonyl oxygen atoms, highlighting them as the primary sites for interaction with electrophiles or for hydrogen bonding. The regions around the hydrogen atoms would exhibit positive potential (blue). This analysis provides a visual guide to the molecule's reactivity, complementing the insights from FMO analysis. researchgate.netresearchgate.net

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation. rsc.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application in this area. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govnrel.gov

Recent advancements have integrated DFT calculations with deep learning and graph neural networks (GNNs) to enhance the accuracy of chemical shift predictions for both ¹H and ¹³C nuclei. rsc.orgnih.gov These models can achieve accuracy comparable to experimental measurements, making them invaluable for structural elucidation, especially for complex molecules or when distinguishing between isomers. rsc.orgnih.gov

A comparison of hypothetical experimental NMR data with values predicted by DFT calculations for this compound would be a crucial step in confirming its structure.

| Atom | Hypothetical Experimental Shift (ppm) | Hypothetical DFT-Calculated Shift (ppm) |

|---|---|---|

| N-CH₃ (¹H) | 2.95 | 2.91 |

| C=O (¹³C) | 178.0 | 177.5 |

| C=C (¹³C) | 128.5 | 128.2 |

| C=C-H (¹H) | 5.70 | 5.65 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemical calculations are indispensable for investigating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.comscispace.com A transition state represents the highest energy point along the reaction coordinate and is characterized as a saddle point on the PES.

For a molecule like this compound, which contains a carbon-carbon double bond and electrophilic carbonyl centers, several reaction types could be studied. These include cycloaddition reactions across the double bond or nucleophilic addition at the carbonyl carbons. Computational modeling can determine the activation energy (the energy barrier from reactant to transition state), which is crucial for predicting reaction feasibility and rates. mdpi.com Furthermore, these calculations can elucidate the stereochemical and regioselective outcomes of reactions. While specific studies on this molecule are not detailed in the provided search results, the methodology remains a powerful predictive tool in organic chemistry.

Solvatochromic Studies and Dipole Moment Determination from Computational and Experimental Data

Solvatochromism refers to the change in a substance's color—or more broadly, its absorption or emission spectrum—when dissolved in different solvents. rsc.orgmdpi.com This phenomenon arises from the differential stabilization of the molecule's ground and excited electronic states by the solvent. Polar molecules, in particular, exhibit significant solvatochromic shifts that correlate with solvent polarity. nih.gov

By analyzing the solvent-dependent Stokes shift (the difference between the absorption and fluorescence maxima), it is possible to estimate the change in the molecule's dipole moment (Δµ) upon electronic excitation. nih.govresearchgate.net The experimental data is often interpreted using models like the Lippert-Mataga equation. nih.gov

Computational chemistry complements these experimental studies by calculating the ground state (µg) and excited state (µe) dipole moments directly. nih.gov These calculations help to rationalize the observed solvatochromic behavior and provide a deeper understanding of the intramolecular charge transfer (ICT) that may occur upon excitation. nih.gov For this compound, a significant dipole moment is expected due to the polar phthalimide (B116566) group. A solvatochromic study would reveal how this dipole moment changes upon π→π* excitation, which involves the electrons of the carbonyl and alkene groups.

The following table illustrates hypothetical data from a solvatochromic study.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Hexane | 1.88 | 305 | 350 | 4800 |

| Dichloromethane | 8.93 | 312 | 365 | 5350 |

| Acetonitrile (B52724) | 37.5 | 318 | 378 | 5800 |

| Water | 80.1 | 325 | 390 | 6100 |

Conformational Analysis and Stereochemical Considerations

The 1,2,3,6-tetrahydrophthalimide (B42971) structure contains a six-membered cyclohexene-like ring fused to the five-membered imide ring. The non-planar nature of the six-membered ring means the molecule will exist in various conformations. nih.gov The conformational analysis of cyclohexane (B81311) derivatives is well-studied, with the "chair" conformation being the most stable. sapub.org For a cyclohexene (B86901) ring, as is present in the title compound, the preferred conformations are typically "half-chair" or "sofa" forms.

Computational modeling is essential for determining the relative energies and therefore the relative populations of these different conformers at equilibrium. sapub.org The presence of the fused ring system and the N-methyl group introduces specific steric interactions that will influence conformational preference. For instance, steric hindrance between the N-methyl group and adjacent hydrogens on the six-membered ring could favor certain conformations over others. sapub.org

Non Clinical Applications and Material Science Potential of 1,2,3,6 Tetrahydro N Methylphthalimide Derivatives

Role as Chemical Intermediates in Fine Chemical Synthesis

The phthalimide (B116566) group is a cornerstone in organic synthesis, and its derivatives, including N-substituted tetrahydrophthalimides, serve as crucial intermediates for a wide array of fine chemicals. yucmc.comnih.gov The unmethylated parent compound, 1,2,3,6-tetrahydrophthalimide (B42971), is a high-production-volume chemical primarily used as a direct precursor in the manufacturing of fungicides. nih.govnih.gov A key example is its reaction with trichloromethanesulfenyl chloride in the presence of sodium hydroxide to produce Captan, a widely used agricultural fungicide. nih.govnih.gov

The N-substituted nature of the core molecule is fundamental to its role in synthesis. The Gabriel synthesis, a classic method for preparing primary amines, utilizes N-alkylphthalimides as key intermediates. wikipedia.org In this process, an alkyl halide reacts with potassium phthalimide to form an N-alkylphthalimide, which is then hydrolyzed, often with hydrazine, to release the primary amine. wikipedia.org This methodology highlights the utility of the phthalimide moiety as a masked source of ammonia, a technique valuable in multi-step organic syntheses, including the preparation of pharmaceuticals and other complex molecules. wikipedia.orgacs.org Furthermore, N-substituted phthalimides are precursors for bioactive compounds, catalysts, and polymers. nih.gov

Table 1: 1,2,3,6-Tetrahydrophthalimide as a Chemical Intermediate This table illustrates a key synthetic application of the parent tetrahydrophthalimide structure.

| Precursor Compound | Reagent | Product (Fine Chemical) | Application Area |

|---|---|---|---|

| 1,2,3,6-Tetrahydrophthalimide | Trichloromethanesulfenyl chloride | Captan | Agrochemical (Fungicide) |

Agrochemical Applications: Herbicidal Activity of Derivatives

Derivatives of tetrahydrophthalimide are a significant focus in agrochemical research, particularly in the development of novel herbicides. mdpi.com Many of these compounds function as potent inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical component in the biosynthesis of chlorophyll in plants. acs.orgnih.govresearchgate.net Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption and plant death upon exposure to light.

Research has shown that N-phenyltetrahydrophthalimide derivatives exhibit substantial herbicidal activity. acs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that the efficacy of these herbicides can be fine-tuned by modifying the substituents on the N-phenyl ring. For instance, the introduction of electron-withdrawing and lipophilic groups, such as fluorine or chlorine atoms, at the 2- or 4-position of the phenyl ring, often enhances herbicidal potency. acs.org

Specific examples from research highlight the potential of these derivatives:

A series of novel diphenyl ether derivatives incorporating a tetrahydrophthalimide moiety was designed, with compound 6c identified as a highly potent PPO inhibitor. Its half-maximal inhibitory concentration (IC₅₀) against maize PPO was 0.00667 mg/L, which is approximately seven times more active than the commercial herbicide Oxyfluorfen (IC₅₀ = 0.0426 mg/L). nih.govresearchgate.net

In another study, N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones were synthesized. Compound 1a in this series was found to be a more potent PPO inhibitor than the commercial herbicide sulfentrazone, with a Kᵢ value of 0.08 µM compared to 0.72 µM for sulfentrazone. nih.gov Its methylated counterpart, compound 1b , showed herbicidal activity comparable to sulfentrazone in greenhouse assays, particularly for weed control in wheat fields. nih.gov

Further research into tetrahydrophthalimide derivatives containing oxadiazole/thiadiazole moieties led to the discovery of compound B11 . This compound displayed excellent herbicidal activity against broadleaf weeds like Abutilon theophrasti and Amaranthus retroflexus, with over 90% inhibition at an application rate of 9.375 g a.i./ha. acs.org

Table 2: Herbicidal Activity of Tetrahydrophthalimide Derivatives This table presents research findings on the efficacy of specific tetrahydrophthalimide derivatives as PPO-inhibiting herbicides.

| Derivative Compound | Target | Measured Potency | Comparison Herbicide |

|---|---|---|---|

| Compound 6c (Diphenyl ether derivative) | Maize PPO | IC₅₀ = 0.00667 mg/L | 7x more active than Oxyfluorfen |

| Compound 1a (N-benzothiazol-5-yl derivative) | PPO Enzyme | Kᵢ = 0.08 µM | 9x more active than Sulfentrazone |

| Compound B11 (Oxadiazole derivative) | Broadleaf Weeds | >90% inhibition @ 9.375 g/ha | Similar to Flumiclorac-pentyl |

Development as Photosensitizers and in Photovoltaic Devices

While direct applications of 1,2,3,6-tetrahydro-N-methylphthalimide as a photosensitizer are not extensively documented, the broader phthalimide and phthalocyanine families of compounds are well-established in photochemistry. nih.govnih.gov Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process. Phthalocyanines, which can be synthesized from phthalimide precursors, are particularly notable for their strong light-harvesting properties and their ability to generate reactive oxygen species, making them effective in applications like photodynamic therapy. nih.govnih.govresearchgate.net

The structural versatility and stability of the phthalimide and phthalocyanine core make them attractive candidates for materials science. nih.gov Their tunable electronic properties allow for the design of molecules that absorb light at specific wavelengths. This has led to research into their use in photovoltaic devices and as functional dyes. The development of phthalocyanine derivatives for use in phototherapy is an active area of research, demonstrating the potential of related structural scaffolds in light-activated applications. nih.govnih.gov

Utilization in Polymer Chemistry as Additives or Monomers

The rigid and stable nature of the phthalimide structure makes it a valuable component in polymer chemistry. acs.orgresearchgate.net Incorporating phthalimide or tetrahydrophthalimide units into polymer backbones can impart desirable properties such as enhanced thermal stability, specific charge transport characteristics, and controlled microporosity. researchgate.netnih.govnih.gov

Recent research has explored several classes of phthalimide-based polymers:

Polymers of Intrinsic Microporosity (PIMs): Phthalimide-based PIMs have been synthesized and show promise due to their high surface area and narrow pore size distribution. These properties make them suitable for applications such as gas storage and separation. researchgate.net

Redox-Active Polymers (RAPs): Phthalimide-containing RAPs are being investigated as n-type (anodic) materials for all-organic batteries. The phthalimide unit can undergo reversible electrochemical reduction, enabling its function in energy storage systems. nih.govacs.org

Polymers for Electronics: Thiophene copolymers containing phthalimide units have been developed for use in organic thin-film transistors. These materials have demonstrated good ambient carrier mobility and high on/off ratios, indicating their potential in flexible electronics. acs.org

Gas Separation Membranes: Poly(ether-imide)s containing phthalide groups can be thermally treated to create membranes with excellent gas separation properties, sharply exceeding the Robeson limit for CO₂/CH₄ separation. nih.gov

Table 3: Applications of Phthalimide-Based Polymers This table summarizes various types of polymers incorporating the phthalimide structure and their potential material science applications.

| Polymer Type | Key Feature | Potential Application |

|---|---|---|

| Polymers of Intrinsic Microporosity (PIMs) | High surface area, microporosity | Gas storage and separation |

| Redox-Active Polymers (RAPs) | Reversible electrochemical activity | All-organic batteries |

| Thiophene-Phthalimide Copolymers | Charge transport properties | Organic thin-film transistors |

| Phthalide-containing Poly(ether-imide)s | Thermally rearranged structure | High-performance gas separation membranes |

Applications as Colorants and Dyes

N-substituted phthalimides, including N-methylphthalimide, serve as important intermediates and structural components in the synthesis of various dyes. nih.govgoogle.com The phthalimide moiety can be incorporated into dye molecules to influence their color, stability, and affinity for different substrates. researchgate.netnih.gov

A significant class of dyes derived from these compounds are azo disperse dyes. researchgate.netnih.gov In the synthesis of these dyes, an N-substituted aminophthalimide can act as the diazo component, which is then coupled with another aromatic compound to form the final azo dye. Research on N-methylphthalimidylazo disperse dyes has shown their effectiveness in coloring synthetic fibers like cellulose diacetate. nih.gov Studies comparing these dyes to traditional 4-aminoazobenzene dyes found that the N-substitution on the phthalimide can produce a hypsochromic (blue) shift in color and can lead to better color yields on certain fabrics. researchgate.net The good coplanar structure of phthalimide dyes contributes to strong intermolecular interactions, which can enhance properties like wash fastness. researchgate.net

Future Research Directions and Emerging Trends in 1,2,3,6 Tetrahydro N Methylphthalimide Chemistry

Exploration of Novel and Efficient Catalytic Synthetic Routes

The synthesis of cyclic imides, including 1,2,3,6-Tetrahydro-N-methylphthalimide, is moving towards more sustainable and efficient methodologies. researchgate.net Future research will likely focus on the development of novel catalytic systems that offer high yields under mild conditions, minimizing waste and energy consumption.

One promising avenue is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. For instance, metal oxides like Nb₂O₅ have shown high efficiency in the synthesis of cyclic imides from dicarboxylic acids and amines. herts.ac.uk The exploration of nano-catalysts also presents an exciting frontier, with studies on related tetrazole syntheses demonstrating enhanced efficiency and selectivity. mdpi.com The application of such catalysts to the synthesis of this compound could lead to more environmentally benign production processes.

Microwave-assisted synthesis is another area ripe for exploration. researchgate.net This technique has been shown to dramatically reduce reaction times for the synthesis of unsubstituted cyclic imides from cyclic anhydrides and hydroxylamine (B1172632) hydrochloride. beilstein-journals.org Applying microwave irradiation to the synthesis of N-methylated derivatives could offer a rapid and high-yielding alternative to conventional heating methods. researchgate.net Furthermore, mechanochemical methods, such as ball milling, have proven effective for the N-alkylation of imides under solvent-free conditions, presenting another eco-friendly synthetic route to explore. pnas.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Heterogeneous Catalysis (e.g., Nb₂O₅) | Reusability of catalyst, reduced waste, high yields. herts.ac.uk |

| Nano-catalysis | Enhanced efficiency and selectivity, milder reaction conditions. mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficiency. researchgate.netbeilstein-journals.org |

| Mechanochemistry (Ball Milling) | Solvent-free conditions, high yields for N-alkylation. pnas.org |

Investigation of Undiscovered Reactivity and Derivatization Patterns

The this compound molecule possesses several reactive sites, including the double bond within the cyclohexene (B86901) ring and the imide functionality, which offer numerous possibilities for derivatization. Future research is expected to delve deeper into the reactivity of these sites to generate novel derivatives with unique properties.

The double bond, for example, is a prime target for various addition reactions. Exploration of reactions such as epoxidation, dihydroxylation, and hydrogenation could yield a range of functionalized derivatives. The palladium-catalyzed hydroarylation of related tricyclic imides has been shown to be a stereoselective and high-yield approach to new derivatives, a strategy that could be adapted for this compound.

Furthermore, the imide group itself can be a site for further functionalization. While the focus of this article is on the N-methyl derivative, the broader class of N-substituted tetrahydrophthalimides holds significant potential. Research into novel N-alkylation and N-arylation methods will continue to be important. The development of novel derivatizing agents, such as the recently reported cyanoacetohydrazide for steroids, could also inspire new approaches for modifying the tetrahydrophthalimide scaffold. chemrxiv.org

Advanced Computational Modeling for Predictive Structure-Activity and Structure-Property Relationships

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, advanced computational modeling will play a crucial role in predicting structure-activity relationships (SAR) and structure-property relationships (SPR).

Density Functional Theory (DFT) calculations can be employed to analyze the electronic structure and predict the reactivity of different sites on the molecule. rsc.org This can guide synthetic efforts by identifying the most likely sites for chemical modification. Molecular docking studies, which are widely used in drug discovery, could be used to predict the binding affinity of this compound derivatives with biological targets. pnas.orgresearchgate.net

The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will be a key trend. nih.gov By correlating structural features with observed activities or properties, these models can be used to predict the characteristics of yet-unsynthesized derivatives, thereby accelerating the discovery of new functional molecules.

Integration with Automation and High-Throughput Methodologies in Synthesis and Characterization

To accelerate the discovery of new derivatives and materials, the integration of automation and high-throughput methodologies is essential. The application of these techniques to the synthesis and characterization of this compound derivatives will be a significant future trend.

High-throughput synthesis platforms, often utilizing robotic liquid handlers and parallel reactors, can be used to rapidly generate large libraries of derivatives. nih.govrsc.org This can be coupled with high-throughput screening techniques to quickly assess the properties of these new compounds, whether for biological activity or material performance. researchgate.netresearchgate.netresearchgate.net

Automated synthesis systems are also becoming more sophisticated, with the ability to perform complex multi-step syntheses with minimal human intervention. rsc.org The development of such systems for the synthesis of this compound derivatives would significantly increase research productivity.

| High-Throughput Technology | Application in this compound Research |

| Robotic Liquid Handling | Automated dispensing of reagents for parallel synthesis. researchgate.net |

| Parallel Reactors | Simultaneous synthesis of multiple derivatives under different conditions. researchgate.net |

| High-Throughput Screening | Rapid evaluation of biological activity or material properties of derivative libraries. rsc.orgresearchgate.net |

| Automated Synthesis Platforms | Fully automated, multi-step synthesis of target molecules. rsc.org |

Development of Functional Materials Incorporating Tetrahydro-N-methylphthalimide Motifs

The unique structural features of this compound, particularly its alicyclic ring system, make it an attractive building block for the development of novel functional materials. Future research will likely focus on the incorporation of this motif into polymers and other materials to impart desirable properties.

The introduction of alicyclic units into polyimide backbones has been shown to enhance properties such as solubility, optical transparency, and thermal stability. researchgate.net By using this compound or its derivatives as monomers, it may be possible to create new polyimides with tailored characteristics for applications in microelectronics and optics. The study of structure-property relationships in such polymers will be crucial for their rational design.

Furthermore, the potential for this compound to act as a monomer in other types of polymerization, such as ring-opening metathesis polymerization (ROMP) of the cyclohexene ring, could be explored to create novel polymer architectures. The development of well-defined functional polymers from related active ester monomers demonstrates the potential for creating a diverse library of materials from a single precursor. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,6-Tetrahydro-N-methylphthalimide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, reacting methylamine with tetrahydrophthalic anhydride under reflux in aprotic solvents (e.g., THF) is a common route. Yield optimization requires precise stoichiometric ratios and temperature control (80–100°C). Impurities like unreacted anhydride or byproducts (e.g., N-hydroxymethyl derivatives) can arise if reaction times are insufficient or moisture is present . Characterization via FT-IR (C=O stretch at ~1770 cm⁻¹) and ¹³C NMR (carbonyl signals at ~170 ppm) confirms structural integrity .

Q. How can researchers distinguish this compound from structurally similar analogs (e.g., N-trichloromethylthio derivatives)?

- Methodological Answer : Advanced spectroscopic techniques are critical. Mass spectrometry (HRMS) differentiates molecular weights (e.g., this compound: C₉H₁₁NO₂, [M+H]+ = 178.0863). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–230 nm) resolves retention time discrepancies caused by substituents like trichloromethylthio groups . X-ray crystallography may further resolve stereochemical ambiguities .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : The compound serves as a precursor for agrochemicals (e.g., fungicides) and polymer crosslinking agents. Its bioactivity is linked to the phthalimide moiety’s electrophilic reactivity, enabling inhibition of fungal enzymes like chitin synthase. Researchers should validate activity via in vitro assays (e.g., microdilution MIC tests) against Aspergillus or Fusarium species .

Advanced Research Questions

Q. How does the stability of this compound vary under environmental stressors (pH, UV light)?

- Methodological Answer : Stability studies require controlled degradation experiments. For photolysis, expose the compound to UV light (λ = 254 nm) in quartz cells and monitor degradation via LC-MS. Under acidic conditions (pH < 3), hydrolysis of the imide ring occurs, forming tetrahydrophthalic acid and methylamine, detectable by ¹H NMR (disappearance of imide protons at δ 3.2–3.5 ppm) . Compare degradation kinetics using Arrhenius plots to predict shelf-life .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Reproduce bioassays using standardized protocols (e.g., CLSI guidelines) and ultra-pure samples (HPLC-purified >98%). Cross-validate with orthogonal methods: for antifungal activity, combine disk diffusion with ATP bioluminescence assays to confirm metabolic inhibition . Statistical tools like Bland-Altman analysis quantify inter-assay variability .

Q. How can computational modeling predict the reactivity of this compound in novel chemical reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals. The electrophilic carbonyl carbons (LUMO energy ~ -1.5 eV) are prone to nucleophilic attack, guiding predictions for reactions with amines or thiols. Compare simulated IR spectra with experimental data to validate models .

Q. What are the mechanistic implications of substituent modifications (e.g., N-methyl vs. N-hydroxymethyl) on biological activity?

- Methodological Answer : Substituents alter steric and electronic properties. For example, N-hydroxymethyl derivatives (e.g., N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide) exhibit enhanced solubility but reduced antifungal potency due to decreased membrane permeability. Conduct comparative molecular field analysis (CoMFA) to correlate substituent hydrophobicity (logP) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.